1H-Imidazole-1-carboximidamide,N-cyano-
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Overview
Description
1H-Imidazole-1-carboximidamide,N-cyano- is a chemical compound with the molecular formula C5H5N5 and a molecular weight of 135.1267 g/mol It is known for its unique structure, which includes an imidazole ring substituted with a cyano group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1H-Imidazole-1-carboximidamide,N-cyano- involves the reaction between aromatic aldehydes and 2,3-diaminomaleonitrile (DAMN) using nitric acid (HNO3) as a metal-free catalyst and a strong oxidizing agent. This reaction is typically carried out under microwave-assisted conditions, which offer advantages such as shorter reaction times, higher yields, and cleaner reactions .
Industrial Production Methods
While specific industrial production methods for 1H-Imidazole-1-carboximidamide,N-cyano- are not widely documented, the use of microwave-assisted synthesis and metal-free catalysts like nitric acid suggests a potential for scalable and environmentally friendly production processes.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-1-carboximidamide,N-cyano- can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidation: Reagents such as nitric acid (HNO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) may be employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with different functional groups.
Scientific Research Applications
1H-Imidazole-1-carboximidamide,N-cyano- has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other complex molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-carboximidamide,N-cyano- involves its interaction with molecular targets and pathways. The cyano and carboximidamide groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-1-carboximidamide: Lacks the cyano group, making it less reactive in certain chemical reactions.
2-Aryl-4,5-dicarbonitrile imidazoles: These compounds have additional cyano groups, which can alter their reactivity and applications.
Uniqueness
1H-Imidazole-1-carboximidamide,N-cyano- is unique due to its specific substitution pattern, which combines the reactivity of the cyano group with the versatility of the imidazole ring. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
N'-cyanoimidazole-1-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-3-9-5(7)10-2-1-8-4-10/h1-2,4H,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMUTXRYGXWKDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=NC#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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